molecular formula C13H19ClN2O4 B1445628 (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL CAS No. 264235-79-2

(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL

Cat. No.: B1445628
CAS No.: 264235-79-2
M. Wt: 302.75 g/mol
InChI Key: WFFNRMTWMDBKDZ-RFVHGSKJSA-N
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Description

(R)-Ethyl 3-amino-2-(carbobenzyloxy-amino)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a propanoate backbone with two functionalized amino groups. The compound features:

  • Ethyl ester group: Enhances lipophilicity and stability for synthetic intermediates.
  • Carbobenzyloxy (CBZ) protecting group: Widely used in peptide synthesis to shield primary amines during reactions .
  • Hydrochloride (HCl) salt: Improves solubility in polar solvents and crystallinity.

Properties

IUPAC Name

ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFNRMTWMDBKDZ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material

The synthesis typically starts from the chiral amino acid (R)-3-amino-2-aminopropanoic acid or its derivatives.

CBZ Protection

  • The free amino group of the amino acid is reacted with benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions (e.g., sodium bicarbonate or sodium carbonate) in aqueous or mixed solvent systems.
  • This step selectively protects the α-amino group by forming the carbamate linkage, yielding the CBZ-protected amino acid intermediate.

Esterification

  • The carboxylic acid group of the CBZ-protected amino acid is then esterified to the ethyl ester.
  • This is commonly achieved by treatment with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid or by using ethyl chloroformate or ethyl iodide in the presence of a base.
  • Alternative methods include Fischer esterification or DCC (dicyclohexylcarbodiimide)-mediated coupling with ethanol.

Formation of Hydrochloride Salt

  • The final product is converted into the hydrochloride salt by treatment with hydrogen chloride (HCl) gas or HCl in an organic solvent (e.g., ethereal HCl).
  • This step improves the compound's stability and facilitates purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
CBZ Protection CBZ-Cl, NaHCO3 or Na2CO3, aqueous or mixed solvent, 0–25 °C Mild basic conditions to avoid racemization
Esterification EtOH, H2SO4 (catalytic), reflux or DCC/EtOH, room temperature Choice depends on scale and purity required
Hydrochloride Salt HCl gas or HCl in Et2O, 0 °C to room temperature Ensures formation of stable crystalline salt

Research Findings and Variations

  • Chiral Integrity: The use of mild conditions during the CBZ protection and esterification steps is critical to maintain the (R)-configuration without racemization.
  • Yield and Purity: Optimized CBZ protection followed by Fischer esterification typically yields the product with high enantiomeric excess (>99%) and purity (>95%).
  • Alternative Protecting Groups: While CBZ is preferred for its ease of removal under mild hydrogenolysis, other protecting groups are less commonly used for this compound due to harsher deprotection conditions.
  • Scalability: The method is scalable for industrial synthesis, with careful control of temperature and pH to minimize side reactions.

Summary Data Table of Preparation Parameters

Parameter Typical Condition/Value Impact on Product
Starting Material (R)-3-amino-2-aminopropanoic acid Chiral purity source
CBZ Protection Temperature 0–25 °C Prevents racemization
CBZ Protection Time 1–3 hours Complete protection
Esterification Method Fischer esterification or DCC coupling Ester formation efficiency
Esterification Temperature Reflux (Fischer) or room temp (DCC) Reaction rate and side product formation
Hydrochloride Formation 0 °C to room temperature, HCl gas or solution Salt stability and crystallinity
Final Yield 70–85% Depends on purification and reaction control
Enantiomeric Excess >99% Verified by chiral HPLC

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in peptide coupling reactions via its free amino group, facilitated by activating agents:

Reaction Type Reagents/Conditions Product Yield Source
Amide bond formationHBTU/DIPEA, l-histidine methyl esterN-Methyl-3-aminopropanoyl-l-histidine85–92%
MacrocyclizationHATU, Boc-L-homophenylalanineMacrocyclic peptides (e.g., antitumor agents)78%
  • Mechanistic Insight : The unprotected amino group undergoes nucleophilic attack on activated carbonyl groups (e.g., from HBTU-mediated intermediates), forming stable amide bonds .

Deprotection Reactions

Selective removal of protecting groups enables further functionalization:

Cbz Group Removal

Method Reagents Conditions Outcome
HydrogenolysisH₂/Pd-CRT, 6–12 hFree primary amine
AcidolysisTFA/CH₂Cl₂ (1:1)0°C to RT, 2 hDeprotected amine with ester intact

Ethyl Ester Hydrolysis

Reagents Conditions Product Application
LiOH/THF-H₂O0°C to RT, 4 hCarboxylic acid derivativePrecursor for solid-phase synthesis

Side-Chain Functionalization

The β-amino acid backbone allows homologation and derivatization:

Wolf Rearrangement

Step Reagents Product
Diazoketone formationDiazomethane, THF (-15°C)β-Amino ester derivatives
Silver-catalyzed rearrangementAg benzoate, heatExtended-chain β-amino acids
  • Applications : Homologated products show enhanced antimalarial activity (IC₅₀: 9.79–11.52 nM vs. chloroquine-resistant P. falciparum) .

Enzymatic and Biological Interactions

The compound modulates biochemical pathways through targeted interactions:

Target Interaction Biological Effect Reference
Hemozoin formationInhibition of β-hematin crystallizationAntimalarial activity (IC₅₀: 0.14 mM)
Protease bindingCompetitive inhibition via amino groupAntiviral potential

Comparative Reactivity with Analogues

Key differences in reactivity arise from stereochemistry and protecting groups:

Compound Reactivity with HBTU Deprotection Efficiency (TFA)
(R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HClHigh (92%)95%
(S)-tert-Butyl 3-amino-2-(Cbz-amino)propanoateModerate (78%)88%
  • Structural Influence : The ethyl ester group enhances solubility in organic solvents, improving coupling efficiency compared to bulkier tert-butyl analogues .

Industrial-Scale Optimization

Large-scale synthesis employs automated systems to control critical parameters:

Parameter Optimal Range Impact on Yield
Reaction temperature20–25°CMaximizes selectivity (>90%)
pH (hydrolysis step)8.5–9.0Prevents racemization

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-ethyl 3-amino-2-(cbz-amino)propanoate HCl is in peptide synthesis. Its unique structure, featuring an ethyl ester and a carbobenzyloxy (cbz) protecting group, enhances its utility as an intermediate in the production of peptides. The chiral center allows for the synthesis of enantiomerically pure peptides, which are crucial for developing biologically active compounds.

Pharmacological Research

This compound has been studied for its binding affinities with various receptors and enzymes, contributing to pharmacokinetic and pharmacodynamic research. Understanding these interactions is essential for drug development as they help identify potential therapeutic targets and side effects.

Case Study: Drug Development

A notable application is in the development of inhibitors targeting specific enzymes involved in disease pathways. For example, research has shown that derivatives of this compound can inhibit renin, an enzyme critical in blood pressure regulation, thereby presenting potential therapeutic avenues for hypertension treatment .

Structural Comparisons

To better understand the uniqueness of this compound compared to similar compounds, the following table highlights key structural features:

Compound NameStructure FeaturesUnique Aspects
This compoundEthyl ester, cbz protectionChiral center enhances specificity in peptide synthesis
(S)-Ethyl 3-Amino-2-(cbz-amino)propanoate HClSimilar structure but different chiralityPotentially different biological activity due to chirality
Ethyl GlycinateSimple ethyl ester of glycineLacks cbz protection; less complex synthesis
N-Boc-L-AlanineBoc protection instead of cbzDifferent protecting group affects reactivity

Analytical Applications

In addition to its synthetic and pharmacological uses, this compound is utilized in analytical chemistry for developing methods to assess the purity and concentration of amino acids and peptides. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for these analyses.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride involves its role as an intermediate in biochemical pathways. The benzyloxycarbonyl group protects the amino group during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions, targeting specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of (R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl with analogous propanoate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Application References
This compound Not Provided C₁₃H₁₈ClN₂O₄ ~301.75 Ethyl ester, CBZ-protected amine, HCl Pharmaceutical intermediate
Quizalofop-P-ethyl 100512-44-3 C₁₉H₁₇ClN₂O₄ 372.80 Ethyl ester, quinoxaline, phenoxy Herbicide (ACCase inhibitor)
Methyl (R)-2-Amino-3-(3-Fluoro-4-methylphenyl)Propanoate HCl 737745-51-6 C₁₁H₁₄ClFNO₂ 247.69 Methyl ester, fluoro, methylphenyl, HCl Drug candidate research
Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)Propanoate HCl 264188-51-4 C₁₃H₁₉ClN₂O₄ 294.76 Ethyl ester, dimethoxyphenyl, HCl Synthetic intermediate
Ethyl 2-[(5-Methoxybenzothiazol-2-yl)thio]Propanoate Not Provided C₁₃H₁₅NO₃S₂ 297.39 Ethyl ester, benzothiazole, thioether Antimicrobial research

Key Differences and Implications

a) Ester Group Variation
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., the target compound and quizalofop-P-ethyl) exhibit higher lipophilicity than methyl esters (e.g., ’s compound), impacting membrane permeability in biological systems .
  • Solubility : HCl salts (common in the target compound and analogs) enhance aqueous solubility, critical for pharmaceutical formulations .
b) Functional Group Diversity
  • CBZ vs. Quinoxaline/Phenoxy Groups: The CBZ group in the target compound is a temporary protecting group for amines, whereas quinoxaline and phenoxy groups in quizalofop-P-ethyl confer herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) .
  • Fluorine and Methoxy Substituents : Fluorine in ’s compound increases metabolic stability and bioavailability; methoxy groups in ’s derivative may enhance binding to aromatic receptors .

Biological Activity

(R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HCl is a chiral β-amino acid derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is notable for its structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : 287.75 g/mol
  • Functional Groups : The presence of an ethyl ester and a carbobenzyloxy (Cbz) group contributes to its reactivity and solubility.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. Studies have shown that derivatives of β-amino acids, including those with Cbz protection, display significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityMIC (µg/mL)
This compoundModerate12.5
Cbz-protected derivativesHigh6.0 - 10.0

2. Anticancer Potential

The biological evaluation of related β-amino acid derivatives has demonstrated promising anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Reference
MDA-MB-468 (breast cancer)15.0
HL-60 (leukemia)12.5

3. Antiplasmodial Activity

Recent studies have also explored the antiplasmodial effects of β-amino acid derivatives against Plasmodium falciparum. Compounds similar to this compound have shown significant activity in the nanomolar range, indicating their potential as antimalarial agents .

CompoundStrain TestedIC50 (nM)
This compoundCQ-S strain27.0
Related derivativeCQ-R strain11.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Membrane Interaction : Its lipophilic properties enhance its ability to penetrate cell membranes, potentially disrupting cellular functions.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression .

Case Studies

  • Antitumor Activity in Vivo : A study investigated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a therapeutic agent .
  • Antimicrobial Efficacy : In vitro experiments demonstrated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against multidrug-resistant strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
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(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL

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